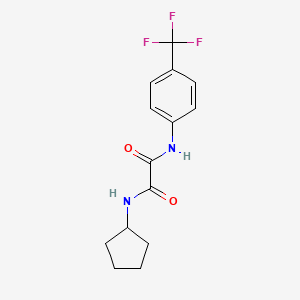

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first discovered and synthesized by Pfizer in 2003, and has since been studied extensively for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Applications in Material Science and Chemistry

Enhanced Charge Carrier Properties for Organic Electronics : Asymmetric tris-heteroleptic cyclometalating IrIII complexes, containing ligands similar to oxalamides, show enhanced charge carrier injection/transporting properties. These are crucial for developing efficient solution-processed organic light-emitting diodes (OLEDs), indicating potential applications in display technology and lighting (Xianbin Xu et al., 2016).

Supramolecular Assembly and Structural Control : Aryl–perfluoroaryl stacking interactions and hydrogen bonding in supramolecular assemblies of N,N′-diaryloxalamides demonstrate the ability to control the structure of molecular complexes through non-covalent interactions. This has implications for the design of new materials and molecular devices (Barbara Piotrkowska et al., 2007).

Synthesis of Di- and Mono-Oxalamides : The novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides offer a new formula for the synthesis of anthranilic acid derivatives and oxalamides. This opens up pathways for the production of various organic compounds used in pharmaceuticals and agrochemicals (V. Mamedov et al., 2016).

Fast Crystallization of Polymers : The study of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including oxalamide derivatives, under thermal history and shear flow, shows the potential for enhancing the crystallization rate of biodegradable polymers. This is vital for improving the processing and mechanical properties of bioplastics (Tianfeng Shen et al., 2016).

Propiedades

IUPAC Name |

N-cyclopentyl-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-5-7-11(8-6-9)19-13(21)12(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJLTRULRXWHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)

![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)